2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate
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Overview
Description
2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate is a complex organic compound that features a unique combination of sulfur, triazole, and imidazolidinone moieties
Mechanism of Action
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which are critical for various physiological processes. Inhibiting this enzyme can have significant effects on hormone-dependent processes, including the growth of certain types of cancer cells .
Mode of Action
The compound interacts with its target, the aromatase enzyme, through the nitrogen atoms of the 1,2,4-triazole ring . These nitrogen atoms bind to the iron in the heme moiety of the CYP-450 enzyme, a component of the aromatase enzyme . The phenyl moieties also have a key interaction in the active site of the enzyme .
Biochemical Pathways
The inhibition of the aromatase enzyme by this compound affects the biosynthesis of estrogens . This can disrupt the signaling pathways that rely on these hormones, leading to downstream effects such as the inhibition of the growth of hormone-dependent cancer cells .
Pharmacokinetics
They are able to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The result of the compound’s action is the inhibition of the aromatase enzyme, leading to a decrease in estrogen production. This can have a cytotoxic effect on hormone-dependent cancer cells, inhibiting their growth . Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde with thiourea under acidic conditions to form the intermediate product. This intermediate is then cyclized to yield the final imidazolidinone structure. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the imidazolidinone ring or the triazole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazolidinones, and substituted triazole derivatives .
Scientific Research Applications
2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds share the triazole moiety and have shown similar biological activities.
1,2,4-Triazolethiones: These compounds also contain the triazole ring and exhibit antiviral and antibacterial properties.
Uniqueness
2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate is unique due to the presence of the imidazolidinone ring fused with the triazole and sulfur-containing moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
(5E)-2-sulfanylidene-5-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]imidazolidin-4-one;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5OS.H2O/c18-11-10(15-12(19)16-11)5-8-1-3-9(4-2-8)17-7-13-6-14-17;/h1-7H,(H2,15,16,18,19);1H2/b10-5+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYIJWFJDFMHHK-OAZHBLANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)N2)N3C=NC=N3.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)N2)N3C=NC=N3.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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